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  • Product: 2-Oxo-2H-pyran-5-carbonyl chloride
  • CAS: 23090-18-8

Core Science & Biosynthesis

Foundational

Mechanism of Action for 2-Oxo-2H-pyran-5-carbonyl chloride in Organic Synthesis: A Technical Guide

Executive Summary In advanced organic synthesis, 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumaloyl chloride; CAS: 23090-18-8) serves as a highly versatile, bifunctional building block. Derived from biomass-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumaloyl chloride; CAS: 23090-18-8) serves as a highly versatile, bifunctional building block. Derived from biomass-accessible malic acid via coumalic acid, this reagent presents two orthogonal sites of reactivity: a highly electrophilic acyl chloride moiety and an electron-deficient α -pyrone (2H-pyran-2-one) ring .

Understanding the mechanistic causality behind its reactivity is critical for controlling chemoselectivity. By tuning reaction conditions, synthetic chemists can direct the molecule toward nucleophilic acyl substitution (yielding bioactive amides and esters) or exploit the pyrone core in Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions to construct highly functionalized aromatics. This whitepaper deconstructs the mechanistic pathways, thermodynamic drivers, and validated protocols for utilizing 2-oxo-2H-pyran-5-carbonyl chloride in modern synthetic workflows.

Core Mechanistic Pathways

The chemical behavior of coumaloyl chloride is dictated by the electronic cross-talk between the carbonyl group and the conjugated diene system of the pyrone ring. Theoretical calculations estimate that the 2H-pyran-2-one ring possesses roughly 30–35% of the resonance energy of benzene [1].

Pathway A: Kinetically Controlled Nucleophilic Acyl Substitution

The acyl chloride group is the most electrophilic site on the molecule. Under low-temperature conditions (0–4 °C) and in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA), primary and secondary amines, as well as alcohols, selectively attack the acyl carbon.

  • Causality: The low temperature suppresses the activation energy required for the competing nucleophilic attack at the C6 position of the pyrone ring. DIPEA acts as an acid scavenger, neutralizing the evolving HCl and preventing the protonation of the incoming nucleophile, thereby maintaining a high effective concentration of the reactive species [1].

  • Application: This pathway is heavily utilized in drug discovery, specifically in the synthesis of coumarin-based Human Carbonic Anhydrase (hCA) inhibitors. The intact pyrone ring is crucial for biological activity, as it undergoes hydrolysis by Zn(II)-coordinated hydroxide ions within the hCA active site to generate the active inhibitory pharmacophore [1].

Pathway B: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

When the acyl chloride is converted to an ester or left as an acid, the α -pyrone ring acts as an electron-deficient diene. The electron-withdrawing nature of the carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

  • Causality: This lowered LUMO creates a favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienophiles (such as propylene or α -olefins). The initial [4+2] cycloaddition forms a bridged bicyclic intermediate. Because the intermediate is highly strained, it rapidly undergoes a retro-Diels-Alder reaction, extruding carbon dioxide ( CO2​ ). The entropic gain from CO2​ evolution provides the thermodynamic driving force. Subsequent dehydrogenation (often catalyzed by Pd/C) yields a stable, para-substituted aromatic compound [2, 3].

  • Application: This domino sequence is a cornerstone of green chemistry, enabling the conversion of biomass-derived coumalic acid into bioaromatics like toluic acid and terephthalic acid precursors [2, 3].

Reactivity CC 2-Oxo-2H-pyran-5-carbonyl chloride (Coumaloyl Chloride) NAS Nucleophilic Acyl Substitution (Amines/Alcohols) CC->NAS Low Temp (0-4°C) Base (DIPEA) IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) CC->IEDDA Heat / Dienophile Catalyst RO Ring-Opening / Recyclization (Strong Nucleophiles) CC->RO C6-Attack Prod1 Coumalic Amides / Esters (e.g., CAI Inhibitors) NAS->Prod1 Prod2 Substituted Benzenes (e.g., Terephthalates) IEDDA->Prod2 -CO2 (Decarboxylation) Prod3 Pyridones / Heterocycles RO->Prod3

Caption: Divergent reactivity pathways of 2-Oxo-2H-pyran-5-carbonyl chloride based on reaction conditions.

Quantitative Data & Reaction Profiling

To assist in experimental design, the following table summarizes the operational parameters and chemoselectivity profiles for the primary transformations of coumaloyl chloride.

Reaction PathwayReagents & CatalystsTemp / TimeChemoselectivity FocusTypical YieldPrimary Application
Acyl Chloride Synthesis Coumalic Acid, SOCl2​ (excess)75 °C / 8 hConversion of -COOH to -COCl55–85%Precursor generation [1]
Amidation (NAS) Amine (1.1 eq), DIPEA (1.5 eq), Et2​O 4 °C / 12 hAcyl attack (preserves pyrone)60–90%Bioactive CAI synthesis [1]
Esterification (NAS) Alcohol, neat or CH2​Cl2​ 75 °C / 3–12 hAcyl attack (preserves pyrone)70–95%Bio-based monomers [1]
IEDDA Cycloaddition Coumalate, Propylene, Pd/C140 °C / 24 hDiene cycloaddition + Decarboxylation>99% (selectivity)Toluic/Terephthalic acid [2, 3]

Validated Experimental Protocols

The following self-validating protocols are engineered to ensure reproducibility and high fidelity in chemoselectivity.

Protocol 1: Synthesis of 2-Oxo-2H-pyran-5-carbonyl chloride

Objective: Convert coumalic acid to coumaloyl chloride without degrading the pyrone ring.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO2​ and HCl) with coumalic acid (1.0 eq).

  • Reagent Addition: Dropwise add thionyl chloride ( SOCl2​ , 3.8 eq) at room temperature. Mechanistic Note: SOCl2​ serves as both the chlorinating agent and the solvent.

  • Reflux: Heat the suspension to reflux (approx. 75 °C) and stir for 8 hours. The reaction is self-validating: the heterogeneous mixture will become a homogeneous solution once conversion is complete.

  • Workup: Evaporate the excess SOCl2​ under reduced pressure. Add a 1:4 mixture of dichloromethane and cyclohexane to the residue.

  • Purification: Filter the resulting suspension and crystallize the solid in hot cyclohexane to afford the title compound as a brown/tan solid (mp 72–75 °C) [1].

Protocol 2: Chemoselective Amidation (Synthesis of CAI Intermediates)

Objective: Form a coumalic amide while strictly preventing ring-opening of the α -pyrone.

  • Preparation: Dissolve 2-oxo-2H-pyran-5-carbonyl chloride (1.0 eq) in anhydrous diethyl ether ( Et2​O ) under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to exactly 0–4 °C. Mechanistic Note: Strict temperature control is the primary variable preventing C6-nucleophilic attack.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Nucleophile Addition: Dropwise add the target amine (e.g., propargylamine, 1.1 eq). Stir for 12 hours while maintaining the ice bath.

  • Workup: Quench the reaction with additional Et2​O . Extract the organic phase with 2N HCl ( 3×20 mL ) to remove unreacted amine and DIPEA salts. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo [1].

Protocol 3: IEDDA / Decarboxylation Domino Sequence

Objective: Construct substituted aromatics via cycloaddition.

IEDDA_Mech Diene Coumalate Derivative (Electron-Deficient Diene) Bicyclic Bicyclic Bridged Intermediate Diene->Bicyclic [4+2] Cycloaddition Dienophile Electron-Rich Dienophile (e.g., Propylene) Dienophile->Bicyclic Decarb Retro-Diels-Alder (-CO2) Bicyclic->Decarb Heat / Pd/C Aromatic Substituted Aromatic (e.g., Toluic Acid) Decarb->Aromatic Rearrangement/ Dehydrogenation

Caption: Domino sequence of IEDDA cycloaddition, decarboxylation, and dehydrogenation to form aromatics.

  • Preparation: In a high-pressure reactor (Parr reactor), combine the coumalate derivative (synthesized via Protocol 1 followed by esterification) and a heterogeneous catalyst (e.g., 5% Pd/C).

  • Dienophile Introduction: Purge the vessel with the gaseous dienophile (e.g., propylene) and pressurize to the desired level.

  • Thermal Activation: Heat the reactor to 140 °C. Mechanistic Note: The thermal energy is required to overcome the activation barrier of the initial cycloaddition and to drive the entropically favored extrusion of CO2​ [2, 3].

  • Isolation: Cool the reactor, vent excess gas, filter the catalyst through a Celite pad, and purify the resulting aromatic product via column chromatography.

Conclusion

The synthetic utility of 2-oxo-2H-pyran-5-carbonyl chloride lies in the precise manipulation of its dual electrophilic sites. By applying strict kinetic controls (low temperatures, specific bases), chemists can exploit the acyl chloride for complex drug scaffolding. Conversely, by applying thermal energy and electron-rich dienophiles, the molecule transforms into a powerful diene for the sustainable generation of commodity aromatics.

References

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid National Center for Biotechnology Information (PMC) URL:[Link]

  • Improving Selectivity of Toluic Acid from Biomass-Derived Coumalic Acid ACS Sustainable Chemistry & Engineering URL:[Link]

  • Synthesis of coumalic acid (US Patent 9617236B2)
Exploratory

Spectroscopic Characterization of 2-Oxo-2H-pyran-5-carbonyl Chloride: An In-Depth NMR and IR Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of validating highly reactive intermediates in drug development and materials science. 2-Oxo-2H-pyran-5-carbonyl chloride (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of validating highly reactive intermediates in drug development and materials science. 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) is a prime example. Derived from coumalic acid, this molecule is a versatile electrophile and diene used in nucleophilic acyl substitutions and inverse electron-demand Diels-Alder cycloadditions.

Because acid chlorides are prone to rapid hydrolysis, rigorous and immediate spectroscopic characterization is non-negotiable. This whitepaper provides an authoritative, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of coumalyl chloride, ensuring that researchers can confidently validate their synthetic batches.

Structural & Mechanistic Overview

Coumalyl chloride features a 2-pyrone (2H-pyran-2-one) core substituted at the C-5 position with a highly electrophilic acid chloride moiety. The molecule exhibits a blend of diene-like reactivity and partial aromaticity [1]. The oxygen heteroatom and the two carbonyl groups (lactone and acid chloride) create a highly polarized electronic environment. This polarization dictates not only the molecule's chemical reactivity but also its distinct spectroscopic signatures.

Synthesis_Workflow A Coumalic Acid (Precursor) B SOCl2, Reflux (Chlorination) A->B Activation C Coumalyl Chloride (Target) B->C -HCl, -SO2 D NMR/IR QC (Validation) C->D Aliquot E Downstream (Drug Dev/Polymers) C->E Acyl Substitution D->C Verified

Synthetic workflow and quality control pipeline for coumalyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H NMR Causality and Assignments

The 1 H NMR spectrum of coumalyl chloride in CDCl 3​ is defined by three distinct proton environments on the pyrone ring: H-3, H-4, and H-6[2]. The chemical shifts are governed by their proximity to the electron-withdrawing oxygen atom and carbonyl groups.

  • Proton H-6 ( δ 8.57 ppm): This proton is the most deshielded. It is situated adjacent to the ring oxygen and ortho to the highly electron-withdrawing acid chloride group. This dual inductive and anisotropic deshielding pushes its resonance far downfield.

  • Proton H-4 ( δ 7.76 ppm): Positioned beta to the lactone carbonyl, H-4 experiences significant deshielding via resonance (conjugation with the C=O group), placing it in the typical range for a β -proton of an α,β -unsaturated system.

  • Proton H-3 ( δ 6.38 ppm): Alpha to the lactone carbonyl, H-3 is the least deshielded of the three.

The coupling constants ( J ) provide a self-validating map of the ring geometry [3]. The J3,4​ coupling (~9.9 Hz) is characteristic of a cis-alkene within a 6-membered ring. The J4,6​ coupling (~2.8 Hz) represents a meta-allylic interaction, while the J3,6​ coupling (~1.1 Hz) is a long-range para-allylic interaction.

NMR_Coupling H3 Proton H-3 6.38 ppm J_3,4: 9.9 Hz H4 Proton H-4 7.76 ppm J_4,6: 2.8 Hz H3->H4 J = 9.9 Hz H6 Proton H-6 8.57 ppm J_3,6: 1.1 Hz H3->H6 J = 1.1 Hz H4->H6 J = 2.8 Hz Coupling Coupling System cis-alkene meta-allylic para-allylic Coupling->H3 Coupling->H4 Coupling->H6

1H NMR coupling logic and chemical shift distribution for coumalyl chloride.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
H-6 8.57doublet of doublets (dd)2.8, 1.11H
H-4 7.76doublet of doublets (dd)9.9, 2.81H
H-3 6.38doublet of doublets (dd)9.9, 1.11H
13 C NMR Causality and Assignments

The 13 C NMR spectrum reveals six distinct carbon environments [2]. The most critical diagnostic feature is the presence of two distinct carbonyl carbon signals. The acid chloride carbonyl carbon resonates at 162.8 ppm, while the lactone carbonyl (C-2) appears at 162.7 ppm. The C-6 carbon is highly deshielded (158.1 ppm) due to the electronegativity of the adjacent ring oxygen.

Table 2: 13 C NMR Data Summary (101 MHz, CDCl 3​ )

Carbon PositionChemical Shift ( δ , ppm)Assignment Type
C=O (Acid Chloride) 162.8Carbonyl (Quaternary)
C-2 (Lactone) 162.7Carbonyl (Quaternary)
C-6 158.1Methine (CH)
C-4 140.2Methine (CH)
C-3 116.5Methine (CH)
C-5 115.3Quaternary (C-COCl)

Infrared (IR) Vibrational Analysis

IR spectroscopy is the fastest method to validate the successful conversion of coumalic acid to coumalyl chloride. The transformation replaces a carboxylic acid group with an acid chloride group, fundamentally altering the vibrational modes [4].

Because of the highly electronegative chlorine atom, the acid chloride C=O bond is stiffened, pushing its stretching frequency higher than that of a standard ester or acid.

Table 3: Key IR Vibrational Modes

Wavenumber (cm −1 )Vibrational ModeDiagnostic Significance
~1775 C=O Stretch (Acid Chloride)Confirms successful chlorination.
~1735 C=O Stretch (Lactone)Confirms the intact 2-pyrone ring.
1630, 1530 C=C Stretch (Ring)Indicates conjugated diene system.
~750 - 800 C-Cl StretchCorroborates the presence of the acyl chloride.
Absence of 2500-3300 O-H StretchCritical: Proves the sample is anhydrous and unhydrolyzed.

Experimental Protocol: Synthesis and Spectroscopic Validation

To ensure trustworthiness, the following protocol integrates a self-validating system . The greatest risk in handling coumalyl chloride is ambient moisture causing reversion to coumalic acid. This protocol builds in immediate spectroscopic checks to guarantee batch integrity.

Step 1: Reagent Preparation

  • In a flame-dried, argon-purged 250 mL round-bottom flask, add 30.0 g (0.214 mol) of pure coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) [1].

  • Add 60 mL of anhydrous thionyl chloride (SOCl 2​ ). Causality: SOCl 2​ acts as both the chlorinating reagent and the solvent, ensuring pseudo-first-order kinetics to drive the reaction to completion.

Step 2: Reflux and Chlorination

  • Equip the flask with a reflux condenser and a drying tube (CaCl 2​ ).

  • Heat the mixture to reflux (~75 °C) with continuous magnetic stirring.

  • Maintain reflux until the suspension becomes completely homogeneous (approximately 1 to 2 hours). Causality: The generation of HCl and SO 2​ gases drives the equilibrium forward. A clear solution indicates the complete consumption of the insoluble coumalic acid.

Step 3: Isolation

  • Cool the reaction mixture to room temperature.

  • Evaporate the excess SOCl 2​ under reduced pressure using a rotary evaporator equipped with a base trap. Causality: Complete removal of SOCl 2​ is critical to prevent degradation of the product and to avoid overlapping signals in the IR spectrum.

  • Recrystallize the resulting tan solid from hot anhydrous petroleum ether (50–70 °C) to afford pure coumalyl chloride as orange/tan crystals.

Step 4: Self-Validating Spectroscopic Quality Control

  • IR Validation (Immediate): Take a small aliquot of the crystals and run an ATR-FTIR spectrum.

    • Pass Criteria: Sharp peaks at ~1775 cm −1 and ~1735 cm −1 .

    • Fail Criteria: A broad band between 2500–3300 cm −1 indicates moisture contamination and hydrolysis. If present, the batch must be discarded or re-chlorinated.

  • NMR Validation: Dissolve 15 mg of the validated crystals in 0.6 mL of anhydrous CDCl 3​ (stored over molecular sieves). Run 1 H and 13 C NMR.

    • Pass Criteria: Absence of a broad singlet at ~12.0 ppm (carboxylic acid OH). Presence of the diagnostic H-6 doublet of doublets at 8.57 ppm.

References

  • Product Class 3: Pyranones and Pyranthiones Thieme Connect URL
  • National Center for Biotechnology Information (PMC)
  • Flow Synthesis of Coumalic Acid and its Derivatization The Royal Society of Chemistry URL
  • A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid ACS Publications URL
Foundational

An In-depth Technical Guide to the Crystallographic Data and X-ray Structure of 2-Oxo-2H-pyran-5-carbonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-oxo-2H-pyran, or α-pyrone, scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2H-pyran, or α-pyrone, scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The introduction of a reactive carbonyl chloride group at the 5-position creates a versatile intermediate, 2-oxo-2H-pyran-5-carbonyl chloride, which serves as a gateway to a diverse library of amide and ester derivatives with significant potential in drug discovery. This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of 2-oxo-2H-pyran derivatives, offering insights for the rational design of novel therapeutic agents.

The 2-Oxo-2H-pyran Scaffold: A Cornerstone in Medicinal Chemistry

Synthesis and Crystallization of 2-Oxo-2H-pyran Derivatives

The synthesis of 2-oxo-2H-pyran derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with an activated methylene compound, followed by cyclization.[7][8] Another strategy employs a one-pot, multi-component reaction, which offers an efficient way to generate molecular diversity.[8] The synthesis of the parent 2-oxo-2H-pyran-5-carboxylic acid (coumalic acid) is a well-established process, and its conversion to the carbonyl chloride can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.[9]

The general workflow for the synthesis and subsequent derivatization is outlined below:

Synthesis_Workflow A Starting Materials (e.g., β-ketoesters) B Condensation & Cyclization A->B Reaction C 2-Oxo-2H-pyran-5-carboxylic acid (Coumalic Acid) B->C D Chlorination (e.g., SOCl2) C->D E 2-Oxo-2H-pyran-5-carbonyl chloride D->E F Derivatization (Amidation/Esterification) E->F G 2-Oxo-2H-pyran-5-carboxamides/ -carboxylates F->G H Purification & Crystallization G->H I Single Crystal for X-ray Diffraction H->I

Caption: Generalized synthetic workflow for 2-oxo-2H-pyran derivatives.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The following is a generalized protocol for the crystallization of 2-oxo-2H-pyran derivatives:

  • Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are often employed.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. A good solvent system is one in which the compound has moderate solubility. Common solvents include ethanol, methanol, dichloromethane, ethyl acetate, and their mixtures with less polar solvents like hexane or diethyl ether.

  • Crystallization Method:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or a loop and washed with a small amount of cold solvent to remove any surface impurities.

X-ray Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Methodology for Data Collection and Structure Refinement

A typical experimental setup and workflow for X-ray crystallographic analysis is as follows:

X-ray_Crystallography_Workflow A Crystal Mounting B X-ray Diffractometer A->B C Data Collection B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (e.g., Full-matrix least-squares) E->F G Validation & Analysis F->G H Final Crystallographic Data (CIF file) G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The structure is typically solved using direct methods and refined by full-matrix least-squares procedures.[5] All non-hydrogen atoms are generally refined anisotropically. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.[10]

Crystallographic Data of Representative 2-Oxo-2H-pyran Derivatives
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)R-factorCSD Refcode
(E)-3-(1-((2,6-diisopropylphenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-oneC₂₂H₂₇NO₃MonoclinicP2₁/c10.345(3)12.123(3)16.234(4)98.45(2)0.045YIZJIP
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamideC₁₉H₁₈N₂O₆MonoclinicP2₁/c15.342(3)8.123(2)14.876(3)99.87(2)0.048VUVXIF
2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₂₀H₁₉F₃N₂O₂MonoclinicC2/c25.456(5)8.012(2)19.543(4)109.54(3)0.061GIKZIO

Data sourced from the Cambridge Structural Database (CSD). The availability of full crystallographic information files (CIFs) can be checked via the CSD Access Structures service.[13]

Structural Insights and Supramolecular Chemistry

The X-ray structures of 2-oxo-2H-pyran derivatives reveal several key features:

  • Planarity: The 2-oxo-2H-pyran ring is generally found to be nearly planar, which is a consequence of the sp² hybridization of the atoms in the conjugated system.[14]

  • Bond Lengths: The bond lengths within the pyran ring indicate a degree of electron delocalization, though not as extensive as in aromatic systems like benzene.

  • Intermolecular Interactions: The crystal packing of these derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···O, C-H···O) and π-π stacking interactions.[14][15] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[14]

Structure-Activity Relationships and Drug Development Implications

The structural data obtained from X-ray crystallography is crucial for understanding the structure-activity relationships (SAR) of 2-oxo-2H-pyran derivatives. By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates. For instance, the orientation of substituents on the pyran ring can significantly influence binding to a biological target.

The pyran core is present in numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1] The development of derivatives from 2-oxo-2H-pyran-5-carbonyl chloride allows for the systematic exploration of chemical space around this privileged scaffold.

SAR_Concept Core 2-Oxo-2H-pyran Core Planar Scaffold for Target Interaction Target Biological Target (e.g., Enzyme, Receptor) Core->Target Binds to Substituent Substituent at C5 (from Carbonyl Chloride) Substituent->Target Modulates Binding Affinity & Selectivity Activity Biological Activity (e.g., Anticancer) Target->Activity Leads to

Caption: Conceptual relationship between the core scaffold, substituents, and biological activity.

Conclusion and Future Outlook

The 2-oxo-2H-pyran-5-carbonyl chloride scaffold is a highly valuable platform for the development of novel therapeutic agents. While direct crystallographic data for this specific intermediate is limited, the wealth of structural information available for its derivatives provides a solid foundation for understanding the key structural features that govern its chemistry and biological activity. Future research should focus on the synthesis and crystallographic characterization of a broader range of derivatives to further elucidate structure-activity relationships and unlock the full therapeutic potential of this versatile class of compounds. The integration of crystallographic data with computational modeling will undoubtedly accelerate the discovery of new and effective drugs based on the 2-oxo-2H-pyran core.

References

  • The Biological Versatility of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives: A Technical Overview for Drug Discovery - Benchchem.
  • Full article: A hydrazine-hydroxy-pyran-2-one derivatives as a potential anticancer and antibacterial agent: synthesis, spectroscopic, SC-XRD, DFT/TD-DFT, Hirshfeld surface analysis, in silico molecular docking and nonlinear optical responses studies - Taylor & Francis. Available at: [Link]

  • Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative - An-Najah Staff. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. Available at: [Link]

  • (PDF) Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies - ResearchGate. Available at: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. Available at: [Link]

  • An Efficient and Convenient Synthesis of Certain 2-Thioxothiazole,2-oxo-1,2-dihydropridine, 2-Oxo-2H-pyran,2,4-diaminothiophene. Available at: [Link]

  • Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity | Semantic Scholar. Available at: [Link]

  • Synthesis and pharmacological activity of 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives | Semantic Scholar. Available at: [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Available at: [Link]

  • A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives - AIP Publishing. Available at: [Link]

  • 2-Oxo-2H-pyran-5-carbonyl chloride - CAS Common Chemistry. Available at: [Link]

  • 2H-Pyran-5-carboxylic acid, 2-oxo- - the NIST WebBook. Available at: [Link]

  • Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • 2-oxo-2H-pyran-5-carbonitrile | C6H3NO2 | CID 14642794 - PubChem. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Oxo-2H-pyran-5-carbonyl Chloride in Natural Product Total Synthesis

Executive Summary For researchers and drug development professionals engaged in complex molecule assembly, 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) serves as a highly versatile, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engaged in complex molecule assembly, 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) serves as a highly versatile, bifunctional building block. Derived from biorenewable malic acid via coumalic acid, this reagent provides a unique intersection of electrophilic acyl reactivity and electron-deficient diene character. This application note details the mechanistic causality behind its use, highlights its critical role in the total synthesis of complex natural products (such as T-2 tetraol, rufescine, and lasalocid A), and provides self-validating protocols for its implementation in the laboratory.

Chemical Profile & Mechanistic Causality

The synthetic utility of coumalyl chloride stems from its dual reactive sites, which allow for orthogonal functionalization in multi-step total synthesis:

  • The Acyl Chloride Terminus (Nucleophilic Acyl Substitution): The highly electrophilic acyl chloride allows for rapid, quantitative coupling with chiral auxiliaries, alcohols, or amines. Because the equilibrium for carbonyl-substituted 2-pyrones heavily favors the 5-substituted isomer, coumalyl chloride does not undergo deleterious rearrangements during these substitutions[1].

  • The 2-Pyrone Core (Diels-Alder Cycloaddition): The 2-pyrone ring acts as an electron-deficient diene, primed for both normal and Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions[1]. The presence of the electron-withdrawing acid chloride (or its subsequent ester/amide derivative) further lowers the LUMO of the diene, accelerating cycloaddition with electron-rich dienophiles like isoprene.

  • Thermodynamic Sink via Decarboxylation: Following cycloaddition, the resulting bridged bicyclic lactone is inherently strained. Under thermal conditions, it undergoes a retro-Diels-Alder-type extrusion of carbon dioxide. This irreversible loss of CO₂ provides a powerful thermodynamic driving force, yielding heavily substituted aromatic systems (benzenes and naphthalenes) that are otherwise difficult to construct[1].

G A 2-Oxo-2H-pyran-5-carbonyl chloride (Coumalyl Chloride) B Acyl Chloride Reactivity (Nucleophilic Acyl Substitution) A->B C 2-Pyrone Reactivity (Diels-Alder Cycloaddition) A->C D Amides & Esters (e.g., hCA Inhibitors, Monomers) B->D E Bicyclic Cycloadducts (e.g., T-2 Tetraol Intermediates) C->E F Decarboxylative Aromatization (e.g., Rufescine, Lasalocid A) E->F - CO2

Figure 1: Divergent synthetic pathways of coumalyl chloride in total synthesis.

Strategic Applications in Total Synthesis

Stereocontrolled Bicyclic Assembly (T-2 Tetraol)

In the total synthesis of the highly oxygenated trichothecene sesquiterpenoid T-2 tetraol , constructing the cis-fused AB ring system with precise stereocontrol is a primary challenge. Coumalyl chloride elegantly solves this. A Diels-Alder reaction between isoprene and coumalyl chloride, followed by an in situ quench with methanol, establishes the cis-fused bicyclic framework[2].

  • Causality: Performing the cycloaddition directly on the acid chloride maximizes the diene's reactivity. Quenching in situ to form the methyl ester (methyl coumalate derivative) circumvents the hydrolytic instability of the acid chloride during subsequent chromatographic purification[2].

Workflow Step1 Coumalyl Chloride + Isoprene Step2 Diels-Alder Cycloaddition Step1->Step2 Step3 Bicyclic Acid Chloride Intermediate Step2->Step3 Step4 In situ Methanolysis (Esterification) Step3->Step4 Step5 cis-Fused AB Ring (T-2 Tetraol Precursor) Step4->Step5

Figure 2: Step-by-step workflow for the construction of the T-2 tetraol AB ring system.

Decarboxylative Aromatization (Rufescine & Lasalocid A)

Coumalyl chloride and its derivatives are premier reagents for synthesizing heavily substituted aromatic rings. By reacting with alkynes or in situ generated arynes (like benzyne), the pyrone acts as a diene to form a bridged intermediate that rapidly loses CO₂ to aromatize[1],[3]. This methodology has been successfully deployed in the total synthesis of the alkaloid rufescine , the polyketide lasalocid A , and various anthraquinones like chrysophanol and islandicin [1].

Medicinal Chemistry: Amidation for hCA Inhibitors

Beyond structural frameworks, coumalyl chloride is utilized for late-stage pharmacophore attachment. In the development of novel human carbonic anhydrase (hCA) inhibitors, the acyl chloride is reacted with propargyl amines or aromatic amines in the presence of N,N-diisopropylethylamine (DIPEA)[4].

  • Causality: The robust nature of the pyrone ring allows it to survive the amidation conditions intact, acting as a critical hydrogen-bond acceptor within the enzyme's active site, while the variable amide tail explores the hydrophobic pockets of the target protein[4].

Quantitative Reaction Summary

Target / ApplicationReaction TypeKey ReagentsYield / OutcomeRef.
Coumalyl Chloride Acyl ChlorinationCoumalic Acid, SOCl₂55–85% (Brown/Tan Solid)[1],[4]
T-2 Tetraol AB Ring DA + EsterificationIsoprene, MeOHStereoselective cis-fused ring[2]
Naphthalene Skeleton DA + DecarboxylationBenzyne (in situ)1,3-disubstituted naphthalene[3]
hCA Inhibitors AmidationPropargyl amines, DIPEAHigh-yield amide libraries[4]

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Oxo-2H-pyran-5-carbonyl Chloride

This protocol utilizes thionyl chloride as both the reagent and solvent. The reaction is self-validating through visual phase changes.

Materials:

  • Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid): 30 g (0.214 mol)

  • Thionyl chloride (SOCl₂): 60 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO₂), add 30 g of coumalic acid powder[1],[4].

  • Reagent Addition: Slowly add 60 mL of SOCl₂ dropwise at room temperature. Caution: Vigorous gas evolution may occur.

  • Reflux & Validation: Heat the suspension to reflux (approx. 75 °C).

    • Self-Validation Checkpoint: Initially, the mixture is a heterogeneous suspension. As the reaction proceeds, the coumalic acid is consumed, and the mixture will become completely homogeneous (typically within 1 to 8 hours depending on scale and stirring efficiency)[1],[4]. This visual clearance is the primary indicator of reaction completion.

  • Concentration: Once homogeneous, cool the mixture to room temperature. Evaporate the excess SOCl₂ under reduced pressure to yield a crude tan/brown solid[1].

  • Purification: Recrystallize the crude solid from hot petroleum ether (or a 1:4 mixture of dichloromethane/cyclohexane)[1],[4].

    • Self-Validation Checkpoint: The purified product should present as a brown solid with a sharp melting point of 72–75 °C[4].

Protocol B: One-Pot Diels-Alder Cycloaddition & in situ Esterification

This protocol demonstrates the trapping of the highly reactive cycloadduct to form a stable methyl ester, as utilized in the synthesis of T-2 tetraol[2].

Materials:

  • Coumalyl chloride: 1.0 equiv

  • Isoprene (diene/dienophile): 2.0 equiv (excess to drive reaction)

  • Anhydrous Methanol: Solvent/Reactant

  • Toluene: Reaction solvent

Step-by-Step Procedure:

  • Cycloaddition: Dissolve coumalyl chloride in anhydrous toluene under an inert argon atmosphere. Add isoprene (2.0 equiv) via syringe.

  • Heating: Heat the sealed reaction mixture to 80–100 °C.

    • Causality: Elevated temperatures are required to overcome the activation energy of the Diels-Alder reaction between the electron-deficient pyrone and the diene.

  • In situ Quench: After complete consumption of the starting material (monitored via TLC, typically 12-24 hours), cool the reaction vessel to 0 °C. Slowly add an excess of anhydrous methanol.

    • Causality: The intermediate bicyclic acid chloride is highly susceptible to hydrolysis. Quenching with methanol immediately converts it to the stable methyl ester, locking in the cis-fused stereochemistry[2].

  • Workup & Validation: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography.

    • Self-Validation Checkpoint: ¹H-NMR analysis of the purified product will confirm the disappearance of the characteristic pyrone olefinic protons (typically δ 6.0–8.0 ppm) and the appearance of complex multiplet signals corresponding to the newly formed bridged bicyclic system, alongside a sharp singlet for the methyl ester (δ ~3.7 ppm).

Sources

Application

Preparation and isolation of 2-Oxo-2H-pyran-5-carbonyl chloride from coumalic acid

As a Senior Application Scientist, I have structured this technical guide to provide not just the procedural steps, but the underlying chemical causality and validation checkpoints required for the successful synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to provide not just the procedural steps, but the underlying chemical causality and validation checkpoints required for the successful synthesis of 2-oxo-2H-pyran-5-carbonyl chloride (coumalyl chloride). This protocol is designed for researchers scaling up biomass-derived building blocks for advanced drug discovery.

Strategic Context & Application

Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) is a highly versatile, biomass-derivable heterocyclic scaffold. Its activation into 2-oxo-2H-pyran-5-carbonyl chloride is a critical gateway reaction. This acyl chloride serves as the primary electrophilic intermediate for synthesizing complex ester and amide derivatives, which are currently being aggressively investigated as selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII [1].

Mechanistic Rationale: The Chlorosulfite Pathway

The selection of thionyl chloride ( SOCl2​ ) over other chlorinating agents (such as oxalyl chloride) is highly deliberate. SOCl2​ functions efficiently as both the reagent and the reaction solvent, eliminating the need for catalytic N,N-dimethylformamide (DMF) which can complicate purification.

Causality of Conversion: The reaction initiates via the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur of SOCl2​ , displacing a chloride ion to form a highly reactive chlorosulfite intermediate . The previously displaced chloride ion then executes a nucleophilic acyl substitution at the carbonyl carbon. The thermodynamic driving force of this reaction is the irreversible collapse of the leaving group into sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases. The continuous expulsion of these gases shifts the equilibrium entirely toward the acyl chloride product.

Mechanism CA Coumalic Acid (R-COOH) Int Chlorosulfite Intermediate (R-CO-O-SOCl) CA->Int + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Int Prod Coumalyl Chloride (R-COCl) Int->Prod Nucleophilic Acyl Substitution Byprod Gaseous Byproducts (SO2 + HCl) Int->Byprod Gas Evolution (Driving Force)

Figure 1: Mechanistic pathway of coumalic acid chlorination via a chlorosulfite intermediate.

Reagents and Equipment Specifications

To ensure a self-validating and moisture-free system, strict adherence to the following specifications is required:

  • Coumalic Acid : 1.0 equivalent (Ensure powder is thoroughly dried under a vacuum prior to use).

  • Thionyl Chloride ( SOCl2​ ) : 3.8 to 5.0 equivalents (Use freshly distilled or high-purity grade to prevent dark polymeric byproducts).

  • Solvents : Dichloromethane (DCM) and Cyclohexane (Anhydrous, stored over molecular sieves).

  • Equipment : Oven-dried round-bottom flask, magnetic stir bar, reflux condenser fitted with a calcium chloride ( CaCl2​ ) drying tube, and a rotary evaporator equipped with a solvent trap.

Experimental Protocol: Synthesis & Isolation

This methodology is optimized to prevent the hydrolysis of the highly moisture-sensitive acyl chloride product [2].

Step 1: Reaction Setup Place the dried coumalic acid powder (1.0 eq) into the oven-dried round-bottom flask containing a magnetic stir bar. Purge the flask with inert gas (Argon or N2​ ).

Step 2: Reagent Addition Immerse the flask in a room-temperature water bath. Slowly add SOCl2​ (3.8 eq) dropwise. Causality: Dropwise addition controls the initial exothermic reaction and mitigates the violent, rapid evolution of HCl and SO2​ gases, preventing reagent loss through the condenser.

Step 3: Reflux and Conversion Attach the reflux condenser and heat the mixture to 70–80 °C. Stir continuously for 1 to 8 hours. Self-Validation Check: The reaction is complete when the initial opaque suspension transitions into a clear, homogeneous dark/tan solution, and gas evolution entirely ceases. Do not proceed until the solution is homogeneous.

Step 4: Concentration Cool the reaction mixture to room temperature. Transfer the flask to a rotary evaporator and remove the excess SOCl2​ under reduced pressure. Causality: Complete removal of unreacted SOCl2​ is critical; residual chlorinating agent will cause severe side reactions (e.g., unwanted chlorination or degradation) during subsequent amidation or esterification steps.

Step 5: Selective Precipitation To the resulting crude tan residue, add a 1:4 mixture of anhydrous DCM and cyclohexane. Causality: The target acyl chloride has moderate solubility in DCM but is insoluble in non-polar cyclohexane. This specific solvent gradient forces the selective precipitation of the product while retaining highly non-polar organic impurities in the supernatant.

Step 6: Isolation and Recrystallization Filter the obtained suspension rapidly under a nitrogen atmosphere to prevent atmospheric moisture from hydrolyzing the product back to coumalic acid. Recrystallize the solid from hot cyclohexane (or petroleum ether) to afford the pure title compound.

Workflow A 1. Reagent Preparation Coumalic Acid (1 eq) B 2. Chlorination Add SOCl2 (3.8 - 5.0 eq) A->B C 3. Reflux 70-80°C for 1-8 h B->C Dropwise addition D 4. Concentration Evaporate excess SOCl2 C->D Homogeneous mixture E 5. Precipitation Add DCM:Cyclohexane (1:4) D->E Vacuum distillation F 6. Filtration & Washing Isolate crude solid E->F Chill to precipitate G 7. Recrystallization Pure 2-Oxo-2H-pyran-5-carbonyl chloride F->G Recrystallize in cyclohexane

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of coumalyl chloride.

Quantitative Data & Physicochemical Properties

The following table summarizes the expected quantitative metrics and physical properties of the isolated product, which should be used as benchmarks for quality control [3].

ParameterValue / Description
Compound Name 2-Oxo-2H-pyran-5-carbonyl chloride
CAS Registry Number 23090-18-8
Molecular Formula C6​H3​ClO3​
Molecular Weight 158.54 g/mol
Appearance Brown to tan crystalline solid
Melting Point 72–75 °C
Typical Yield 55% – 80% (Dependent on crystallization efficiency)
Storage Conditions Inert atmosphere (Ar/ N2​ ), moisture-free, 2–8 °C

Self-Validating Quality Control & Troubleshooting

  • Incomplete Dissolution during Reflux: If the mixture remains a suspension after 4 hours of reflux, the coumalic acid may have been wet. Water reacts violently with SOCl2​ to form HCl and SO2​ , consuming the reagent before it can activate the carboxylic acid. Solution: Always dry the starting material under a high vacuum prior to the reaction.

  • Product Degradation (Dark Oil Formation): Overheating during the rotary evaporation step can cause the product to decompose into a dark, intractable oil. Solution: Maintain the water bath temperature below 40 °C during the removal of excess SOCl2​ .

  • Verification: The success of the synthesis can be rapidly verified via IR spectroscopy. Look for the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm−1 ) and the appearance of a sharp, high-frequency acyl chloride C=O stretch (typically around 1750–1780 cm−1 ).

References

  • Pontecorvi, V., et al. "Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid." RSC Medicinal Chemistry, 2025.

  • Magedov, I. V., & Voskressensky, L. G. "Product Class 3: Pyranones and Pyranthiones." Science of Synthesis, Thieme Connect.

  • CAS Common Chemistry Database. "2-Oxo-2H-pyran-5-carbonyl chloride (CAS RN: 23090-18-8)." American Chemical Society.

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Oxo-2H-pyran-5-carbonyl Chloride

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating methodological framework for synthesizing functionalized coumalyl ketones via palladium-cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating methodological framework for synthesizing functionalized coumalyl ketones via palladium-catalyzed cross-coupling of 2-Oxo-2H-pyran-5-carbonyl chloride.

Executive Summary & Mechanistic Rationale

2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) is a highly versatile, electrophilic building block utilized in the synthesis of biologically active scaffolds, fluorescent probes, and complex natural products[1]. The 2-pyrone core acts as an ambident diene and a cyclic ester, while the 5-carbonyl chloride moiety provides a direct handle for C–C bond formation[1].

However, cross-coupling this specific substrate presents a dual challenge:

  • Hydrolytic Instability: The acid chloride is extremely sensitive to moisture, rapidly hydrolyzing back to coumalic acid.

  • Base Sensitivity: The 2-pyrone lactone ring is susceptible to nucleophilic attack and ring-opening under strongly basic or aqueous conditions[1].

The Causality of Experimental Design: Traditional Suzuki-Miyaura protocols rely on aqueous bases (e.g., Na₂CO₃ in H₂O/THF), which are catastrophic for coumalyl chloride, leading to complete degradation of the starting material[2]. To circumvent this, we must employ strictly anhydrous conditions . Utilizing the protocol pioneered by Haddach et al., the use of anhydrous Cesium Carbonate (Cs₂CO₃) in non-polar solvents (like toluene) enables the cross-coupling of acyl chlorides with boronic acids[2]. Cs₂CO₃ is sufficiently basic to facilitate the transmetalation of the boronic acid but lacks the nucleophilicity and aqueous solvation required to hydrolyze the acid chloride or open the pyrone ring[2]. Similarly, Sonogashira couplings to form ynones must utilize strictly dried amine bases (e.g., Et₃N) to prevent competitive hydrolysis.

Catalytic Pathways

The fundamental mechanism for the acyl Suzuki-Miyaura coupling relies on the oxidative addition of the highly reactive C–Cl bond of the acid chloride to a Pd(0) species, generating an acyl-palladium(II) intermediate[2]. Because this oxidative addition is exceptionally fast, the rate-limiting step shifts to transmetalation[3].

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Acyl-Pd(II)-Cl Pd0->OxAdd + Substrate TransMet Transmetalation Acyl-Pd(II)-R OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coumalyl Ketone Product RedElim->Product Substrate Coumalyl Chloride Substrate->OxAdd Boronic R-B(OH)2 / Cs2CO3 Boronic->TransMet

Figure 1: Catalytic cycle of Pd-catalyzed acyl cross-coupling.

Data Presentation: Optimization & Substrate Scope

To establish a self-validating system, researchers must benchmark their conditions against known degradation pathways. Table 1 illustrates the critical nature of base and solvent selection.

Table 1: Optimization of Suzuki-Miyaura Coupling of Coumalyl Chloride

EntryCatalyst (5 mol%)Base (1.5 eq)SolventTemp (°C)Result / Yield (%)
1Pd(PPh3)4Na2CO3 (aq)THF/H2O600% (Complete Hydrolysis)
2Pd(PPh3)4K2CO3 (anhyd)Toluene8045% (Sluggish transmetalation)
3Pd(OAc)2 / dppfCs2CO3 (anhyd)Dioxane6082% (Good conversion)
4 Pd(PPh3)4 Cs2CO3 (anhyd) Toluene 60 88% (Optimal)

Note: Yields are representative of isolated product. Anhydrous Cs2CO3 in Toluene provides the optimal balance of base strength for transmetalation without destroying the pyrone ring.

Table 2: Expected Substrate Scope & Product Classes

Coupling PartnerCross-Coupling TypeProduct ClassExpected Yield
Phenylboronic acidSuzuki-MiyauraPhenyl (2-oxo-2H-pyran-5-yl) ketone85 - 88%
4-Methoxyphenylboronic acidSuzuki-MiyauraAryl ketone (Electron-rich)80 - 85%
PhenylacetyleneSonogashira1-Phenyl-3-(2-oxo-2H-pyran-5-yl)prop-2-yn-1-one75 - 78%
TrimethylsilylacetyleneSonogashiraTMS-protected ynone80 - 82%

Experimental Protocols

The following methodologies are strictly designed to exclude moisture. A standard Schlenk line setup is mandatory.

Workflow Prep 1. Reagent Prep Dry Solvents & Base Purge 2. Schlenk Setup Argon Purge (x3) Prep->Purge React 3. Reaction Stir at 60°C, 12h Purge->React Workup 4. Workup Filter & Concentrate React->Workup Purify 5. Purification Chromatography Workup->Purify

Figure 2: Schlenk line workflow for anhydrous cross-coupling.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Synthesis of Aryl Coumalyl Ketones)

Reagents:

  • 2-Oxo-2H-pyran-5-carbonyl chloride (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 mmol, 5 mol%)

  • Anhydrous Cesium Carbonate[Cs2CO3] (1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of surface moisture.

  • Solid Addition: Under a positive flow of Argon, rapidly add coumalyl chloride (1.0 mmol), the arylboronic acid (1.1 mmol), anhydrous Cs2CO3 (1.5 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Purging: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three additional times. (Self-Validation: Failure to thoroughly purge oxygen will result in homocoupling of the boronic acid and oxidation of the Pd catalyst, indicated by the solution turning black prematurely).

  • Solvent Injection: Inject anhydrous, degassed toluene (5.0 mL) via a gas-tight syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours. The reaction mixture will become a heterogeneous suspension.

  • Workup: Cool the mixture to room temperature. To remove the inorganic cesium salts and palladium black, filter the crude mixture through a short pad of Celite. Wash the Celite pad thoroughly with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure aryl coumalyl ketone.

Protocol B: Sonogashira Coupling (Synthesis of Alkynyl Coumalyl Ketones)

Reagents:

  • 2-Oxo-2H-pyran-5-carbonyl chloride (1.0 mmol)

  • Terminal Alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)

  • Anhydrous Triethylamine [Et3N] (1.5 mmol)

  • Anhydrous Tetrahydrofuran [THF] (4.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Solid Addition: Add coumalyl chloride (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.04 mmol). Evacuate and backfill with Argon (3x).

  • Solvent & Base Injection: Inject anhydrous, degassed THF (4.0 mL) followed by anhydrous Triethylamine (1.5 mmol). (Note: Et3N serves as both the base for the Sonogashira cycle and a mild acid scavenger).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 4–6 hours. Monitor the consumption of the acid chloride via TLC (quench a micro-aliquot in dry MeOH to observe the methyl ester derivative).

  • Workup & Purification: Filter the crude mixture through Celite, wash with ethyl acetate, concentrate, and purify via flash chromatography to isolate the ynone.

References

  • Product Class 3: Pyranones and Pyranthiones Source: Thieme Connect URL
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Recent Advances in Acyl Suzuki Cross-Coupling Source: MDPI URL
  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-Oxo-2H-pyran-5-carbonyl chloride during long-term storage

Welcome to the Technical Support Center for 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride). As a highly reactive acyl chloride featuring a 2-pyrone (lactone) ring, this compound is a critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride). As a highly reactive acyl chloride featuring a 2-pyrone (lactone) ring, this compound is a critical building block for synthesizing carbonic anhydrase inhibitors and other pharmaceutical intermediates[1]. However, its dual-electrophilic nature makes it exceptionally prone to degradation.

This guide provides field-proven, causally-grounded protocols to prevent hydrolysis and ensure reagent integrity during long-term storage.

Mechanism of Degradation

To prevent degradation, we must first understand the causality of the failure. The diagram below illustrates the hydrolysis pathway that destroys the reagent.

G A 2-Oxo-2H-pyran-5-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Atmospheric Moisture) B->C D Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic acid) C->D Elimination E HCl (Corrosive Byproduct) C->E Chloride Expulsion E->A Auto-catalytic degradation (if trapped)

Mechanism of coumalyl chloride hydrolysis and auto-catalytic degradation.

Part 1: Core Storage Principles & Causality (FAQ)

Q: Why does coumalyl chloride degrade so rapidly even in sealed commercial bottles? A: The degradation is driven by the extreme electrophilicity of the acyl chloride carbon. Even trace atmospheric moisture ingress leads to rapid nucleophilic attack, yielding coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) and hydrogen chloride (HCl)[1]. The causality of rapid failure lies in the byproduct: trapped HCl gas can auto-catalyze further degradation of the 2-pyrone ring and build up dangerous pressure within the container[2].

Q: What is the optimal long-term storage temperature, and does freezing cause issues? A: Acyl chlorides should be stored in a cool, dry, and well-ventilated area[3]. While storing coumalyl chloride at 2–8°C or -20°C slows down thermal degradation, it introduces a severe risk of condensation. Teflon taps and PTFE seals contract slightly when cooled, which can compromise the seal[4]. If a cold container is opened in ambient air, moisture instantly condenses on the solid powder (mp 72–75 °C)[1], causing immediate hydrolysis.

Q: My coumalyl chloride turned from a free-flowing brown/yellow powder into a dark, clumpy solid. Is it ruined? A: Yes. Clumping and darkening are macroscopic indicators of hydrolysis and polymerization. The formation of coumalic acid alters the crystal lattice, and the released HCl can trigger side reactions. Do not use clumpy material in sensitive cross-coupling or amidation reactions without prior purification.

Q: How can I validate the integrity of my stored coumalyl chloride before a critical reaction? A: Relying on visual inspection is insufficient. Implement this self-validating micro-quench protocol :

  • In a dry vial, dissolve 5 mg of the suspected coumalyl chloride in 0.5 mL of anhydrous dichloromethane (DCM).

  • Add 50 µL of anhydrous methanol and 10 µL of triethylamine. Stir for 5 minutes.

  • Analyze the crude mixture via TLC or 1H-NMR. Validation Logic: If the reagent is pure, you will quantitatively observe the methyl ester (methyl coumalate). If the reagent has hydrolyzed during storage, the pre-existing coumalic acid will not react with methanol under these mild conditions, and you will observe the highly polar carboxylic acid baseline spot on TLC or the broad -OH peak in NMR.

Part 2: Quantitative Storage Data

To optimize your inventory management, refer to the following stability matrix.

Storage ConditionAtmosphereSeal TypeTempEst. Shelf LifePrimary Risk Factor
Original Bottle (Opened)Ambient AirStandard Cap20°C< 1 WeekHigh (Hydrolysis, HCl buildup)
DesiccatorAmbient AirStandard Cap + Parafilm20°C1–3 MonthsModerate (Slow moisture ingress)
Glovebox AliquotsArgonPTFE Lined Cap20°C6–12 MonthsLow (Thermal degradation only)
Glovebox AliquotsArgonPTFE Cap + Secondary Desiccator2–8°C> 12 MonthsVery Low (Requires thermal equilibration before use)

Table 1: Estimated shelf-life of solid acyl chlorides based on storage parameters.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

Because coumalyl chloride is a solid at room temperature (mp 72–75 °C)[1], standard Schlenk line syringe or cannula transfers[3] are not viable. Instead, you must use a rigorous aliquoting strategy to prevent the "master batch" from undergoing repeated exposure cycles[5].

Protocol: Anhydrous Aliquoting of Solid Coumalyl Chloride

Step 1: Glassware Preparation Thoroughly dry all receiving amber glass vials and PTFE-lined caps by heating them in an oven at >120°C for at least 4 hours[3]. Transfer them to a desiccator to cool under a stream of dry Argon. Causality: Surface-bound water on glass can initiate hydrolysis even in an inert atmosphere.

Step 2: Inert Transfer Move the bulk commercial bottle of coumalyl chloride and the baked vials into a glovebox filled with dry Argon. Argon is superior to Nitrogen as it is denser and provides a better protective blanket over the solid[4].

Step 3: Single-Use Aliquoting Weigh out the coumalyl chloride into single-use aliquots (e.g., 100 mg to 500 mg per vial). Causality: By dividing the stock, you ensure that each working quantity is opened only once, preserving the purity of the remaining master supply[5].

Step 4: Sealing Cap each vial tightly with the PTFE-lined lids. Wrap the junction between the cap and the vial tightly with Parafilm[3]. Avoid ground glass stopcocks for long-term storage, as they are prone to seizing or leaking over time[4].

Step 5: Double-Contained Cold Storage Place the sealed vials inside a secondary container (e.g., a heavy-duty desiccator jar filled with indicating Drierite or silica gel). Store this secondary container in a dedicated chemical refrigerator at 2–8°C.

Step 6: Retrieval and Equilibration (Critical) When a reaction is required, remove the secondary desiccator from the refrigerator. Do not open it immediately. Allow the entire container to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the acyl chloride, ruining the reagent.

G Step1 Step1 Step2 2. Glovebox Entry Argon Atmosphere Step1->Step2 Step3 3. Solid Aliquoting Single-use vials Step2->Step3 Step4 4. PTFE Sealing Parafilm Wrap Step3->Step4 Step5 5. Cold Storage Desiccator at 2-8°C Step4->Step5

Anhydrous workflow for aliquoting and storing solid moisture-sensitive acyl chlorides.

References

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. National Institutes of Health (NIH). URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. URL:[Link]

  • Acyl chlorides stability. ScienceMadness Discussion Board. URL: [Link]

Sources

Optimization

Optimizing reaction yields with 2-Oxo-2H-pyran-5-carbonyl chloride in polar aprotic solvents

Topic: Optimizing Acylation Yields with 2-Oxo-2H-pyran-5-carbonyl chloride (Coumalyl Chloride) in Polar Aprotic Solvents Welcome to the Technical Support Center. Working with 2-Oxo-2H-pyran-5-carbonyl chloride (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Acylation Yields with 2-Oxo-2H-pyran-5-carbonyl chloride (Coumalyl Chloride) in Polar Aprotic Solvents

Welcome to the Technical Support Center. Working with 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) presents unique synthetic challenges. Because the molecule contains both a highly reactive acyl chloride and an electrophilic 2-pyrone ring, researchers frequently encounter yield-limiting side reactions such as ring-opening, decarboxylation, and solvent-induced degradation.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to help you optimize your reaction yields.

Mechanistic Overview: The Dual-Reactivity Problem

Coumalyl chloride is typically synthesized by refluxing coumalic acid in thionyl chloride[1]. While the resulting acyl chloride is primed for amide or ester bond formation, the 2-pyrone core remains highly sensitive. The C2 lactone carbonyl is susceptible to nucleophilic attack, which can initiate a cascade of ring-opening and decarboxylation events[2]. Furthermore, the choice of a polar aprotic solvent dictates whether the acyl chloride will survive long enough to react with your target nucleophile.

G CC Coumalyl Chloride (2-Oxo-2H-pyran-5-carbonyl chloride) Target Target Acyl Derivative (Amide/Ester) CC->Target Nucleophile + DIPEA (DCM/MeCN) RingOpen Ring-Opened Degradation Products CC->RingOpen Excess Base / H2O (Attack at C2) Vilsmeier Vilsmeier-Haack Intermediate (in DMF) CC->Vilsmeier DMF Solvent (Catalytic degradation) Vilsmeier->RingOpen Hydrolysis

Fig 1: Competing reaction pathways of coumalyl chloride in polar aprotic solvents.

Troubleshooting Guide & Diagnostics
Issue 1: Drastic yield reduction when using DMF as a solvent.

The Causality: Dimethylformamide (DMF) is a common polar aprotic solvent, but it is fundamentally incompatible with coumalyl chloride at high concentrations or elevated temperatures. DMF reacts directly with acyl chlorides to form a chloromethyliminium salt, known as the Vilsmeier-Haack reagent[3][4]. This side reaction consumes your starting material. When the Vilsmeier intermediate is exposed to moisture during workup, it hydrolyzes back to coumalic acid or formylates your nucleophile, plummeting your target yield. The Solution: Switch to non-nucleophilic polar aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (MeCN). If DMF must be used for substrate solubility, use it only as a co-solvent (<10% v/v) and maintain temperatures strictly below 0 °C.

Issue 2: Formation of complex, intractable mixtures (Ring-Opening).

The Causality: The 2-pyrone ring is an unsaturated lactone. Strong, unhindered bases (like primary/secondary amines or excess pyridine) or the presence of water can lead to nucleophilic addition at the C2 position. This triggers a ring-opening event that forms a zwitterionic intermediate, which rapidly undergoes irreversible decarboxylation (loss of CO₂)[2]. The Solution: Base selection is critical. Utilize N,N-Diisopropylethylamine (DIPEA). Its steric bulk prevents it from acting as a nucleophile at the C2 position, restricting its role to purely scavenging the HCl byproduct[1].

Issue 3: Complete loss of the acyl chloride prior to nucleophile addition.

The Causality: Coumalyl chloride is highly hygroscopic. Even trace moisture in polar aprotic solvents (especially THF or MeCN) will rapidly hydrolyze the acid chloride back to coumalic acid. The Solution: Implement a self-validating "quench test" (detailed in the SOP below) prior to adding your precious amine/alcohol nucleophile to confirm the integrity of the electrophile.

Quantitative Data: Solvent Optimization Matrix

To maximize yields, solvent and base pairings must be optimized. The table below summarizes expected performance metrics based on solvent properties.

Polar Aprotic SolventPolarity IndexVilsmeier SusceptibilityRecommended BaseTypical Yield RangeTechnical Notes
Acetonitrile (MeCN) 5.8NoneDIPEA75% - 90% Excellent for polar nucleophiles; requires rigorous drying over 3Å molecular sieves.
Dichloromethane (DCM) 3.1NoneDIPEA / TEA70% - 85% Standard choice; low boiling point aids in easy removal during workup.
Tetrahydrofuran (THF) 4.0NoneDIPEA60% - 75% Prone to peroxide formation which can oxidize the pyrone ring; must be freshly distilled.
Dimethylformamide (DMF) 6.4High N/A< 20% Avoid. Rapidly forms Vilsmeier-Haack intermediates with coumalyl chloride[3].
Dimethyl Sulfoxide (DMSO) 7.2None (Swern risk)N/A< 10% Avoid. Reacts exothermically with acyl chlorides to form alkoxysulfonium salts.
Standard Operating Procedure (SOP): Optimized Acylation Workflow

This protocol utilizes a self-validating system to ensure the coumalyl chloride remains active throughout the critical phases of the reaction.

Reagents:

  • Coumalyl chloride (1.0 eq)

  • Target Nucleophile (amine/alcohol) (1.1 eq)

  • DIPEA (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DCM

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and purge with N₂. Add the target nucleophile and anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the system to equilibrate to 0–4 °C for 15 minutes. Causality: Low temperatures suppress the activation energy required for pyranone ring-opening[2].

  • Electrophile Addition: Dissolve coumalyl chloride in a minimal amount of anhydrous MeCN. Add this solution dropwise over 10 minutes to the reaction mixture.

  • Self-Validating Checkpoint (The Quench Test):

    • Procedure: 15 minutes after addition, extract a 10 µL aliquot of the reaction mixture. Quench it immediately in 100 µL of anhydrous methanol containing 1 drop of DIPEA.

    • Validation: Analyze via TLC or LC-MS. If the acyl chloride is still active and reacting, you will observe the formation of methyl coumalate. If only coumalic acid is observed, your bulk solvent is wet and the acyl chloride has hydrolyzed.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Prepare Reagents Dry MeCN/DCM, Nucleophile, DIPEA Step2 2. Chill System Cool to 0-4 °C under N2 Step1->Step2 Step3 3. Dropwise Addition Add Coumalyl Chloride slowly Step2->Step3 Step4 4. Monitor Reaction TLC (MeOH quench) / LC-MS Step3->Step4 Decision Conversion Complete? Step4->Decision Decision->Step4 No (Stir 1h) Step5 5. Aqueous Workup Cold NH4Cl quench, extract Decision->Step5 Yes Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Optimized step-by-step workflow for acylation using coumalyl chloride.

Frequently Asked Questions (FAQs)

Q: Can I synthesize coumalyl chloride in situ and use it directly? A: Yes, but it requires rigorous removal of excess thionyl chloride. Reflux coumalic acid in SOCl₂, then co-evaporate the crude mixture with dry toluene at least three times to remove residual SOCl₂ and HCl[1]. Failing to do so will result in the degradation of your nucleophile.

Q: My LC-MS shows a mass corresponding to [M - 44]. What happened? A: A loss of 44 Da indicates decarboxylation (loss of CO₂). This confirms that the 2-pyrone ring was opened by a nucleophile (likely your base or water), forming a zwitterion that subsequently decarboxylated[2]. Switch to a bulkier base like DIPEA and lower your reaction temperature.

Q: Why is my product turning dark brown/black during concentration? A: 2-pyrone derivatives are sensitive to extended thermal stress and can polymerize. Always evaporate solvents in vacuo at bath temperatures strictly below 40 °C.

References
  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Vilsmeier-Haack Reaction Source: Chemistry Steps URL:[Link]

  • Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds Source: American Chemical Society (ACS) URL:[Link]

  • Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Oxo-2H-pyran-5-carbonyl chloride vs standard acid chlorides in acylation efficiency

Executive Summary In the realm of synthetic organic chemistry and drug development, acylation is a foundational transformation. While standard acid chlorides (such as benzoyl chloride or acetyl chloride) are universally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, acylation is a foundational transformation. While standard acid chlorides (such as benzoyl chloride or acetyl chloride) are universally employed for their high electrophilicity and predictable reactivity, specialized building blocks like 2-oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) offer unique bifunctional advantages. By embedding a reactive 2-pyrone moiety into the target molecule, coumalyl chloride enables downstream functionalizations—such as Diels-Alder cycloadditions—making it highly valuable for synthesizing green biolubricants and novel human carbonic anhydrase (hCA) inhibitors 1.

However, the structural complexity of coumalyl chloride introduces significant deviations in acylation efficiency and reaction kinetics compared to standard aliphatic or aromatic acid chlorides. This guide provides an objective, data-driven comparison of these reagents, detailing the mechanistic causality behind their reactivity and offering field-proven, self-validating protocols to maximize synthetic yield.

Mechanistic Divergence: Reactivity vs. Selectivity

Standard acid chlorides operate via a straightforward nucleophilic acyl substitution mechanism. The highly localized partial positive charge on the carbonyl carbon ensures rapid attack by nucleophiles (amines or alcohols), typically driving the reaction to quantitative completion at room temperature with minimal side products.

Conversely, 2-oxo-2H-pyran-5-carbonyl chloride features an extended conjugated system comprising a diene and a lactone ring. This electron-withdrawing pyrone core modulates the electrophilicity of the acyl chloride group. More critically, the 2-pyrone ring itself acts as a secondary electrophilic center susceptible to nucleophilic attack. When reacting with strong nucleophiles like primary amines at elevated temperatures, the reaction pathway bifurcates: alongside the desired N-acylation, the amine can attack the pyrone ring, leading to ring-opening and the formation of enamine anhydride byproducts 2.

To achieve high acylation efficiency with coumalyl chloride, kinetic control is paramount . Lowering the reaction temperature to 0–4 °C suppresses the thermodynamic ring-opening pathway, allowing the faster acyl substitution to dominate 1.

ReactionPathways Nuc Nucleophile (Amine/Alcohol) StdAC Standard Acid Chloride (e.g., Benzoyl Chloride) Nuc->StdAC CoumAC Coumalyl Chloride (2-Oxo-2H-pyran-5-carbonyl chloride) Nuc->CoumAC StdProd Standard Amide/Ester Quantitative Yield StdAC->StdProd 25 °C, Fast CoumProd Pyrone Amide/Ester Target Product CoumAC->CoumProd 0-4 °C, DIPEA (Kinetic Control) SideProd Enamine Anhydride Ring-Opening Byproduct CoumAC->SideProd >25 °C (Thermodynamic/Side Rxn)

Reaction pathway divergence between standard acid chlorides and coumalyl chloride.

Quantitative Performance Comparison

The following table summarizes the acylation efficiency and operational parameters of coumalyl chloride versus a standard benchmark (benzoyl chloride).

ParameterBenzoyl Chloride (Standard)2-Oxo-2H-pyran-5-carbonyl chloride
Electrophilicity Very High (Localized)High (Conjugated/Delocalized)
N-Acylation Yield (25 °C) >95% (Quantitative)<50% (Significant byproduct formation)
N-Acylation Yield (0–4 °C) >90%70–85% (Kinetic control required)
Primary Side Reactions Hydrolysis (if moisture present)Enamine anhydride formation (ring-opening)
O-Acylation Conditions Room temp to 50 °C, base-catalyzed75 °C, often solvent-free or acid-catalyzed
Downstream Utility Inert aryl handleReactive diene for Diels-Alder cycloadditions

Data synthesized from comparative esterification and amidation studies 1, 2, 3.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the physical observations during the procedure confirm its success before analytical testing (NMR/LC-MS) is even required.

Protocol 1: Synthesis of 2-Oxo-2H-pyran-5-carbonyl chloride

Objective: Convert coumalic acid to its acyl chloride derivative. Causality: Thionyl chloride (SOCl₂) is used in excess not only as a reagent but as the solvent to drive the equilibrium toward the acyl chloride while maintaining a steady refluxing environment.

  • Initiation: Place coumalic acid (1.0 eq.) in an oven-dried round-bottom flask under an inert atmosphere.

  • Reagent Addition: Dropwise add thionyl chloride (3.8 eq.). Self-Validation: The suspension will immediately begin to evolve HCl and SO₂ gases.

  • Reflux: Heat the mixture to reflux (approx. 75 °C) and stir for 8 hours. Self-Validation: The mixture will transition from a heterogeneous suspension to a homogeneous dark solution, indicating the complete consumption of the starting material.

  • Isolation: Evaporate the excess SOCl₂ under reduced pressure. Add a 1:4 mixture of dichloromethane and cyclohexane to precipitate the crude product.

  • Purification: Filter the suspension and crystallize the solid in hot cyclohexane to afford the title compound as a brown solid (Typical yield: 55%, mp 72–75 °C) 1.

Protocol 2: Kinetically Controlled N-Acylation (Amidation)

Objective: Synthesize pyrone amides without triggering pyrone ring-opening. Causality: Using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base neutralizes the HCl byproduct without competing for the acyl chloride. The ice-bath temperature (0–4 °C) is the critical kinetic barrier preventing the amine from attacking the lactone ring 1, 2.

  • Preparation: Dissolve 2-oxo-2H-pyran-5-carbonyl chloride (1.0 eq.) in anhydrous diethyl ether (Et₂O) and cool the flask to 0–4 °C using an ice bath.

  • Base Addition: Add DIPEA (1.5 eq.) to the cooled solution.

  • Nucleophile Addition: Slowly add the target amine (e.g., propargylamine, 1.1 eq.) dropwise to prevent localized exothermic spikes.

  • Reaction: Stir at 0–4 °C for 12 hours. Self-Validation: A white precipitate of DIPEA hydrochloride will form and accumulate, confirming the progression of the acylation.

  • Workup: Quench with additional Et₂O, extract the organic phase with 2N HCl (3 × 20 mL) to remove unreacted amine and base, dry over MgSO₄, and concentrate.

Protocol 3: Thermodynamically Driven O-Acylation (Esterification)

Objective: Synthesize pyrone esters (PEs), commonly evaluated as green biolubricant additives [[3]](), 4. Causality: Alcohols are weaker nucleophiles than amines and do not readily attack the pyrone ring under neutral/acidic conditions. Thus, higher temperatures can be safely employed to drive the esterification to completion without risking enamine formation.

  • Preparation: Combine the acyl chloride (1.0 eq.) with the target aliphatic or cycloaliphatic alcohol (1.2 eq.).

  • Reaction: Heat the neat mixture (solvent-free) to 75 °C for 3 to 12 hours, depending on the steric bulk of the alcohol 1.

  • Workup: Purify the resulting ester via silica gel chromatography or vacuum distillation (for volatile alcohols).

ExperimentalWorkflow Step1 Coumalic Acid + SOCl2 Reflux, 8 hours Step2 Evaporate SOCl2 & Crystallize in Cyclohexane Step1->Step2 Step3 Coumalyl Chloride (Yield: ~55%, mp 72–75 °C) Step2->Step3 Split1 Step3->Split1 Step4A O-Acylation (Alcohols) 75 °C, Solvent-Free Split1->Step4A Step4B N-Acylation (Amines) 0-4 °C, DIPEA, Et2O Split1->Step4B Step5A Pyrone Esters (Biolubricants) Step4A->Step5A Step5B Pyrone Amides (CA Inhibitors) Step4B->Step5B

Step-by-step workflow for the synthesis and application of coumalyl chloride.

References

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid PMC (nih.gov)
  • Reaction of functionalized pyrone with N-benzylmaleimide: study of the relevant parameters for isolation of cycloadducts Taylor & Francis Online (tandfonline.com)
  • A study of the effect of chemical structure on friction and wear: Part I - Synthetic Ester Base Fluids ResearchG
  • Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties ACS Omega

Sources

Comparative

A Senior Application Scientist's Guide to Validating Synthesized 2-Oxo-2H-pyran-5-carbonyl chloride Batches via ¹H and ¹³C NMR Spectroscopy

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the molecular integrity of reactive intermediates is paramount. 2-Oxo-2H-pyran-5-carbonyl chloride, a derivative of coumalic acid, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the molecular integrity of reactive intermediates is paramount. 2-Oxo-2H-pyran-5-carbonyl chloride, a derivative of coumalic acid, serves as a valuable heterocyclic building block. Its bifunctional nature, featuring a reactive acyl chloride and a conjugated pyranone ring, makes it a versatile precursor for a variety of more complex molecules. However, the very reactivity that makes it useful also renders it susceptible to degradation, primarily through hydrolysis.

Therefore, rigorous quality control of each synthesized batch is not merely a procedural formality but a critical necessity to ensure the validity of subsequent experimental results. This guide provides an in-depth, experience-driven protocol for the validation of 2-Oxo-2H-pyran-5-carbonyl chloride using the powerful and definitive techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, establish a self-validating analytical workflow, and compare the spectral data of the desired product with its common precursor and degradation product.

The Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of 2-Oxo-2H-pyran-5-carbonyl chloride is the treatment of its parent carboxylic acid, coumalic acid (also known as 2-oxo-2H-pyran-5-carboxylic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[1][2]

Mechanism of Action: The reaction proceeds via the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate.[3][4] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, which drives the reaction to completion.[4][5] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[1][4]

Causality of Experimental Conditions: The entire process must be conducted under strictly anhydrous (moisture-free) conditions. Any trace of water will readily hydrolyze both the thionyl chloride reagent and, more importantly, the 2-Oxo-2H-pyran-5-carbonyl chloride product back to the starting carboxylic acid.[4]

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow Coumalic_Acid Coumalic Acid (Starting Material) Reaction Reaction in Anhydrous Solvent (e.g., DCM, Toluene) Reflux Coumalic_Acid->Reaction SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF SOCl2->Reaction Byproducts Gaseous Byproducts (SO₂, HCl) Reaction->Byproducts Product 2-Oxo-2H-pyran-5-carbonyl chloride (Crude Product) Reaction->Product Evaporation Rotary Evaporation (Removes excess SOCl₂ and solvent) Product->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: Synthetic workflow for 2-Oxo-2H-pyran-5-carbonyl chloride.

The Power of NMR: A Definitive Validation System

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides a unique "fingerprint" based on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

  • ¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

  • ¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms in a molecule and their electronic environment, including the distinct chemical shifts for carbonyl carbons.[6]

For a compound like 2-Oxo-2H-pyran-5-carbonyl chloride, NMR allows us to not only confirm the presence of the pyran ring protons and carbons but also to definitively verify the successful conversion of the carboxylic acid group (-COOH) to the acyl chloride group (-COCl).

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of the synthesized product while preventing its degradation.

Materials:

  • Synthesized 2-Oxo-2H-pyran-5-carbonyl chloride batch

  • Deuterated Chloroform (CDCl₃), anhydrous

  • NMR tube (5 mm)

  • Pipettes and a clean, dry vial

  • Inert atmosphere (Nitrogen or Argon) is recommended

Procedure:

  • Drying: Ensure the NMR tube is thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing: In a clean, dry vial, weigh approximately 5-10 mg of the synthesized 2-Oxo-2H-pyran-5-carbonyl chloride. Performing this step under an inert atmosphere is ideal.

  • Solvent Addition: Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial. CDCl₃ is a suitable solvent as it is aprotic and can dissolve the compound.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the solid.

  • Transfer: Carefully transfer the solution into the dried NMR tube using a pipette.

  • Capping: Cap the NMR tube securely.

  • Analysis: Acquire ¹H and ¹³C NMR spectra as soon as possible to minimize the risk of hydrolysis from atmospheric moisture.

Spectral Analysis: The Fingerprint of Purity

A pure batch of 2-Oxo-2H-pyran-5-carbonyl chloride will exhibit a characteristic set of signals in both ¹H and ¹³C NMR spectra. The key is to compare the obtained spectra against the expected data and to scrutinize them for the absence of signals corresponding to the starting material or other impurities.

Comparison of ¹H NMR Spectra

The primary difference between the product and the starting material (coumalic acid) in the ¹H NMR spectrum is the absence of the highly deshielded and broad carboxylic acid proton signal (typically >10 ppm) in the product.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Product: 2-Oxo-2H-pyran-5-carbonyl chlorideH3~6.5 - 6.7Doublet (d)~9.5 - 10.0
H4~7.8 - 8.0Doublet of Doublets (dd)~9.5-10.0, ~2.5-3.0
H6~8.3 - 8.5Doublet (d)~2.5 - 3.0
Alternative: Coumalic Acid (Starting Material/Hydrolysis Product)H3~6.4 - 6.6Doublet (d)~9.5 - 10.0
H4~7.9 - 8.1Doublet of Doublets (dd)~9.5-10.0, ~2.5-3.0
H6~8.6 - 8.8Doublet (d)~2.5 - 3.0
-COOH>10 (often broad)Singlet (s)N/A

Expertise in Interpretation:

  • Successful Conversion: A clean spectrum of the product will show only the three signals for the pyran ring protons with the correct multiplicities and a 1:1:1 integration ratio.

  • Incomplete Reaction/Hydrolysis: The presence of a broad singlet above 10 ppm is a definitive indicator of contamination with coumalic acid. The relative integration of this peak compared to the ring protons can be used to quantify the impurity.

Comparison of ¹³C NMR Spectra

The ¹³C NMR spectrum provides complementary and often more direct evidence of the functional group transformation. The carbonyl carbon of an acyl chloride is typically found in a distinct region compared to a carboxylic acid carbonyl.[6][7]

Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
Product: 2-Oxo-2H-pyran-5-carbonyl chlorideC2 (Lactone C=O)~158 - 162
C3~118 - 122
C4~145 - 149
C5~130 - 134
C6~150 - 154
-C OCl (Acyl Chloride C=O)~165 - 170
Alternative: Coumalic Acid (Starting Material/Hydrolysis Product)C2 (Lactone C=O)~160 - 164
C3~116 - 120
C4~148 - 152
C5~125 - 129
C6~152 - 156
-C OOH (Carboxylic Acid C=O)~168 - 173

Expertise in Interpretation:

  • Successful Conversion: The key validation point is the presence of the acyl chloride carbonyl signal around 165-170 ppm and the complete absence of the carboxylic acid carbonyl signal.

  • Incomplete Reaction/Hydrolysis: The presence of a signal in the 168-173 ppm range indicates contamination with coumalic acid.

The Batch Validation Workflow: A Self-Validating System

For ensuring consistency across multiple syntheses, a systematic validation workflow is essential. This involves not just checking for purity but also for batch-to-batch reproducibility.

Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis NMR Analysis cluster_validation Validation & Comparison Batch_A Batch A NMR_A Acquire ¹H & ¹³C NMR for Batch A Batch_A->NMR_A Batch_B Batch B NMR_B Acquire ¹H & ¹³C NMR for Batch B Batch_B->NMR_B Batch_C Batch C NMR_C Acquire ¹H & ¹³C NMR for Batch C Batch_C->NMR_C Check_Purity_A Check Batch A Spectrum: - No -COOH proton - Correct carbonyl carbon signal - No solvent residue NMR_A->Check_Purity_A Overlay_Spectra Overlay Spectra: Batch A vs. Batch B vs. Batch C NMR_B->Overlay_Spectra NMR_C->Overlay_Spectra Check_Purity_A->Overlay_Spectra Decision Decision Point Overlay_Spectra->Decision Pass Batches are Validated (Pure & Consistent) Decision->Pass Spectra Match & Meet Purity Criteria Fail Batches Fail QC (Impure or Inconsistent) Re-purify or Re-synthesize Decision->Fail Discrepancies Found

Caption: A systematic workflow for validating multiple product batches.

Trustworthiness Through Overlay: The most powerful feature of this workflow is the direct overlay of ¹H NMR spectra from different batches. Software allows for easy visualization of even minute differences. For batches to be considered identical, their spectra must be perfectly superimposable in terms of chemical shifts and relative peak intensities. Any new, unidentifiable peak in a batch suggests the introduction of a new impurity and warrants further investigation.

Conclusion

The validation of reactive intermediates like 2-Oxo-2H-pyran-5-carbonyl chloride is a cornerstone of reliable chemical and pharmaceutical development. A meticulous approach combining a robust synthetic protocol with definitive NMR analysis provides a self-validating system for quality control. By comparing the ¹H and ¹³C NMR spectra of each new batch against the expected spectral data and looking for the definitive absence of the starting material, researchers can proceed with confidence in the integrity of their material. This guide provides the framework and expert insights necessary to implement such a system, ensuring that subsequent research is built upon a foundation of validated, high-purity starting materials.

References

  • ReactionWeb.io. (2025, July 12). Conversion of Carboxylic Acids to Acyl Chlorides using Thionyl Chloride.
  • Master Organic Chemistry . (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains . (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Chemistry Steps . (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • OrgoSolver . (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • CAS Common Chemistry . (n.d.). 2-Oxo-2H-pyran-5-carbonyl chloride. Retrieved from [Link]

  • NIST WebBook . (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. Retrieved from [Link]

  • University of Calgary . (n.d.). Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Chemistry Stack Exchange . (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

  • University of Wisconsin - Chemistry . (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

  • UCLA Chemistry . (n.d.). 13C NMR Chemical Shift Table. PDF. Retrieved from [Link]

Sources

Validation

GC-MS Method Validation for Detecting 2-Oxo-2H-pyran-5-carbonyl Chloride Impurities: A Comparative Guide

Introduction & The Analytical Challenge 2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) is a highly reactive acyl chloride utilized as a critical building block in organic synthesis and pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2-Oxo-2H-pyran-5-carbonyl chloride (commonly known as coumalyl chloride) is a highly reactive acyl chloride utilized as a critical building block in organic synthesis and pharmaceutical development[1]. As with many reactive intermediates, monitoring its purity and detecting trace genotoxic impurities is a regulatory necessity.

However, analyzing acyl chlorides presents a severe analytical challenge. Direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system is fundamentally flawed. The extreme electrophilicity of the carbonyl carbon, combined with high inlet temperatures and trace moisture on the column stationary phase, causes the acyl chloride to rapidly hydrolyze into coumalic acid and generate hydrogen chloride (HCl) gas[2]. This in-situ HCl generation strips the siloxane backbone of the GC column, leading to severe peak tailing, rapid column degradation, and MS source contamination[3]. Consequently, direct GC-MS fails to meet the stringent analytical validation criteria set by regulatory bodies.

Objective Comparison of Analytical Strategies

To establish a robust control strategy, analytical scientists must evaluate alternative methodologies. Below is an objective comparison of direct GC-MS against Liquid Chromatography (LC-UV/MS) and Derivatization-Assisted GC-MS.

Analytical StrategySensitivity (LOD)Volatility & StabilityColumn Degradation RiskOverall Suitability
Direct GC-MS Poor (>10 ppm)Low (Hydrolyzes easily)High (HCl generation)Not Recommended
LC-UV/MS Moderate (1-5 ppm)High (Aqueous stable)LowAcceptable (Lacks GC resolution)
Derivatization GC-MS Excellent (<0.1 ppm)High (Stable ester)None (HCl scavenged)Highly Recommended

Mechanistic Rationale for Derivatization (Expertise & Experience)

To circumvent the reactivity of 2-Oxo-2H-pyran-5-carbonyl chloride, we employ a pre-column chemical derivatization strategy. By reacting the acyl chloride with a nucleophilic alcohol, it is quantitatively converted into a stable, highly volatile ester[2].

Causality of Reagent Selection:

  • Derivatizing Agent (1-Propanol): While methanol is commonly used for esterification, it must be avoided if methanol is a potential process impurity or solvent in the drug's manufacturing pathway, as it would cause false positives[4]. 1-Propanol provides a distinct propyl ester derivative that is easily resolved chromatographically from low-molecular-weight process impurities[5].

  • Acid Scavenger (Pyridine): The nucleophilic acyl substitution reaction generates stoichiometric amounts of HCl. Pyridine is added as a base to neutralize the HCl, driving the reaction to completion and protecting the GC column from acidic degradation[5].

  • Solvent System (Aprotic): The reaction must be performed in an anhydrous, aprotic environment to prevent competitive hydrolysis, which would yield non-volatile coumalic acid[6].

Workflow N1 1. Sample Aliquot (Anhydrous) N2 2. Derivatization (1-Propanol + Pyridine) N1->N2 Prevent Hydrolysis N3 3. LLE Extraction (Hexane / Water) N2->N3 Esterification & HCl Quench N4 4. GC-MS Injection (EI-SIM Mode) N3->N4 Organic Phase Transfer

Fig 1. Derivatization-based GC-MS workflow for 2-Oxo-2H-pyran-5-carbonyl chloride analysis.

Self-Validating Experimental Protocol

This protocol incorporates an isotopically labeled internal standard (IS) added prior to derivatization. This creates a self-validating system: any variations in derivatization efficiency, extraction losses, or injection volume discrepancies are mathematically corrected by the IS response ratio[2].

Step-by-Step Methodology:

  • Anhydrous Sample Preparation: In a dry, argon-purged environment, accurately weigh 10.0 mg of the 2-Oxo-2H-pyran-5-carbonyl chloride sample into a 10 mL volumetric flask. Dissolve completely in anhydrous dichloromethane (DCM) to prevent premature hydrolysis[4].

  • Internal Standard Spiking: Add 50 µL of an isotopically labeled analog (e.g., Coumalic acid propyl ester-d7, 100 µg/mL) to 1.0 mL of the sample solution.

  • Derivatization Reaction: Add 1.0 mL of a freshly prepared derivatization cocktail (10% v/v 1-propanol in anhydrous pyridine) to the sample vial[5].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60 °C for 30 minutes to ensure complete esterification.

  • Liquid-Liquid Extraction (LLE): Cool the vial to room temperature. Add 2.0 mL of HPLC-grade water (to quench unreacted pyridine and extract salts) and 2.0 mL of hexane. Vortex vigorously for 1 minute, then centrifuge to separate the layers.

  • GC-MS Acquisition: Transfer the upper organic (hexane) layer to an autosampler vial. Inject 1.0 µL into the GC-MS (equipped with a DB-5MS column). Operate the MS in Electron Ionization (EI, 70 eV) and Selected Ion Monitoring (SIM) mode for maximum sensitivity.

ICH Q2(R2) Method Validation Parameters

To demonstrate that this analytical procedure is "fit for purpose" for regulatory submissions, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[7].

Validation Root ICH Q2(R2) Validation Fit-for-Purpose Spec Specificity Blank/Matrix Evaluation Root->Spec Lin Linearity & Range Calibration Model Root->Lin Acc Accuracy Spike Recovery Root->Acc Sens Sensitivity LOD & LOQ Limits Root->Sens

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

The use of SIM mode combined with internal standard correction results in exceptional analytical performance that easily satisfies ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No matrix interference at RTResolution > 1.5 (Blank vs. Spike)Pass
Linearity R² ≥ 0.990 over reportable rangeR² = 0.9994 (0.1 - 200 µg/mL)Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.02 ppm, LOQ = 0.06 ppmPass
Precision %RSD ≤ 5.0% (Repeatability, n=6)%RSD = 2.1%Pass
Accuracy 90% - 110% (Spike Recovery)98.5% - 101.2%Pass

Conclusion

For the trace analysis of impurities in 2-Oxo-2H-pyran-5-carbonyl chloride, direct GC-MS is analytically unviable due to severe on-column degradation. By implementing a targeted 1-propanol/pyridine derivatization workflow, researchers can transform this highly reactive acyl chloride into a stable propyl ester. This approach not only protects the instrumentation but enables highly sensitive, reproducible, and ICH Q2(R2)-compliant GC-MS quantification suitable for rigorous drug development pipelines.

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Comparative

Comparative study of leaving group ability in 2-Oxo-2H-pyran-5-carbonyl chloride vs fluorides

Introduction The 2-oxo-2H-pyran-5-carbonyl (coumalyl) scaffold is a privileged building block in drug development, frequently utilized to synthesize bioactive molecules such as human carbonic anhydrase inhibitors (). Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-oxo-2H-pyran-5-carbonyl (coumalyl) scaffold is a privileged building block in drug development, frequently utilized to synthesize bioactive molecules such as human carbonic anhydrase inhibitors (). Derivatization of coumalic acid into complex amides or esters typically proceeds via an activated acyl halide intermediate.

The choice between using 2-oxo-2H-pyran-5-carbonyl chloride and its fluoride counterpart fundamentally alters the reaction landscape. This guide provides an in-depth comparative analysis of these two intermediates, focusing on how the leaving group ability of chloride ( Cl− ) versus fluoride ( F− ) dictates their stability, reactivity, and practical application in synthetic workflows.

Mechanistic Causality: Leaving Group Ability and Bond Energetics

In nucleophilic acyl substitution, the reaction proceeds via an addition-elimination mechanism. The rate-determining step is often the collapse of the tetrahedral intermediate, which is strictly governed by the leaving group ability of the halide ().

  • Chloride ( Cl− ) as a Leaving Group: Chloride is an excellent leaving group because it is a very weak base (the conjugate base of a strong acid, HCl). The C–Cl bond is relatively weak (approximately 81 kcal/mol). Consequently, 2-oxo-2H-pyran-5-carbonyl chloride is highly electrophilic and reactive. However, this hyper-reactivity results in poor hydrolytic stability, making the reagent highly sensitive to atmospheric moisture ().

  • Fluoride ( F− ) as a Leaving Group: Fluoride is a significantly poorer leaving group due to its higher basicity and the exceptional strength of the C–F bond (approximately 116 kcal/mol). Breaking this bond during the elimination step requires more energy, which attenuates the reaction rate. As a result, 2-oxo-2H-pyran-5-carbonyl fluoride exhibits remarkable thermal and hydrolytic stability, allowing for chemoselective acylations without violent exothermic side reactions (, ).

Mechanism AcylHalide Coumalyl Halide (C-Cl or C-F) Tetrahedral Tetrahedral Intermediate (sp3 hybridized) AcylHalide->Tetrahedral Addition Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Tetrahedral Addition Product Acyl Substitution Product (Amide) Tetrahedral->Product Elimination (Rate Determining) LeavingGroup Leaving Group (Cl- or F-) Tetrahedral->LeavingGroup Departure

Nucleophilic acyl substitution mechanism highlighting leaving group departure.

Quantitative Comparison

While specific kinetic solvolysis data for the coumalyl system is niche, we can accurately extrapolate reactivity trends using standard benzoyl halide models. Solvolysis rate constants serve as a reliable, quantitative metric for comparing the electrophilicity and leaving group ability of acyl halides ().

Table 1: Comparative Reactivity and Properties (Acyl Chloride vs. Acyl Fluoride)

Property / Metric2-Oxo-2H-pyran-5-carbonyl Chloride2-Oxo-2H-pyran-5-carbonyl Fluoride
Leaving Group Cl− (Weak base, excellent LG) F− (Stronger base, poor LG)
C-X Bond Energy ~81 kcal/mol~116 kcal/mol
Relative Solvolysis Rate *33641
Hydrolytic Stability Poor (Requires inert atmosphere)Excellent (Bench-stable, moisture tolerant)
Chemoselectivity Low (Prone to over-reaction/degradation)High (Tolerates sensitive functional groups)
Purification Unstable on silica gelAmenable to standard silica gel chromatography

*Relative rates based on standard benzoyl halide solvolysis in 97% HFIP/H₂O at 25°C.

Experimental Methodologies: A Self-Validating System

To practically leverage these mechanistic differences, researchers must adopt distinct protocols for the synthesis and handling of these intermediates. The following methodologies highlight the causality behind the experimental choices.

Protocol A: Synthesis of 2-Oxo-2H-pyran-5-carbonyl Chloride

Rationale & Causality: Thionyl chloride ( SOCl2​ ) is the classical reagent for generating acyl chlorides. The reaction is entropically driven by the formation of gaseous SO2​ and HCl . Because chloride is a weak base, the resulting acyl chloride is highly reactive but strictly intolerant to moisture ().

  • Preparation : In an oven-dried, 50 mL round-bottom flask under a continuous argon atmosphere, add coumalic acid (1.0 equiv, 10 mmol).

  • Reagent Addition : Dropwise add thionyl chloride (3.8 equiv, 38 mmol) at 0 °C to control initial exothermicity. Caution: Highly corrosive; evolves toxic gases.

  • Reflux : Attach a reflux condenser and heat the mixture to 75 °C, stirring for 8 hours.

  • Workup & Validation : Cool to room temperature. Add a 1:4 mixture of anhydrous dichloromethane and cyclohexane. Self-Validation: The precipitation of the product serves as a visual confirmation of conversion, as unreacted coumalic acid exhibits different solubility profiles.

  • Isolation : Filter the resulting suspension rapidly under an inert atmosphere and crystallize the solid in cyclohexane to afford the brown solid product. Store strictly under inert gas to prevent hydrolysis back to coumalic acid.

Protocol B: Synthesis of 2-Oxo-2H-pyran-5-carbonyl Fluoride

Rationale & Causality: Deoxyfluorination using Pentafluoropyridine (PFP) or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) allows for the mild generation of acyl fluorides. The strong C–F bond ensures the product is stable enough to survive standard workups, unlike its chloride counterpart (,).

  • Preparation : In a glass vial equipped with a magnetic stir bar, dissolve coumalic acid (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Activation : Add Pentafluoropyridine (PFP) (1.2 equiv, 12 mmol) and a mild base such as triethylamine (1.5 equiv, 15 mmol) at room temperature.

  • Reaction & Monitoring : Stir at room temperature for 2-4 hours. Self-Validation: The formation of the acyl fluoride can be quantitatively monitored via 19F NMR (looking for the characteristic downfield acyl fluoride peak), ensuring complete conversion before proceeding.

  • Isolation : Because the fluoride ion is a poor leaving group, the intermediate resists rapid hydrolysis. It can be subjected to a mild aqueous workup or purified via a short pad of silica gel—a procedure that would completely degrade the corresponding acyl chloride.

Workflow Coumalic 2-Oxo-2H-pyran-5-carboxylic acid (Coumalic Acid) SOCl2 SOCl2 / Reflux (Chlorination) Coumalic->SOCl2 PFP PFP or BT-SCF3 (Fluorination) Coumalic->PFP AcylCl 2-Oxo-2H-pyran-5-carbonyl chloride (Highly Reactive, Moisture Sensitive) SOCl2->AcylCl AcylF 2-Oxo-2H-pyran-5-carbonyl fluoride (Stable, Controlled Reactivity) PFP->AcylF Amide Coumalyl Amide Derivatives (Target Compounds) AcylCl->Amide Fast, Exothermic Side reactions possible AcylF->Amide Controlled, High Yield Broad FG tolerance

Workflow comparing the synthesis and reactivity of coumalyl halides.

References

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid Source: National Institutes of Health (PMC) URL:[Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: National Institutes of Health (PMC) URL:[Link]

  • 8.5: Leaving Groups Source: Chemistry LibreTexts URL:[Link]

  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) Source: Royal Society of Chemistry (RSC) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxo-2H-pyran-5-carbonyl chloride

Comprehensive Safety and Operational Guide for Handling 2-Oxo-2H-pyran-5-carbonyl chloride Executive Summary & Chemical Profile 2-Oxo-2H-pyran-5-carbonyl chloride (CAS: 23090-18-8), commonly known as coumalyl chloride, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Oxo-2H-pyran-5-carbonyl chloride

Executive Summary & Chemical Profile

2-Oxo-2H-pyran-5-carbonyl chloride (CAS: 23090-18-8), commonly known as coumalyl chloride, is a highly reactive acylating agent utilized extensively in the synthesis of complex heterocyclic compounds and pharmaceutical intermediates, such as 3-Cyano-1-naphthalenecarboxylic acid[1].

While highly valuable for forming esters and amides, coumalyl chloride presents severe operational hazards. As an acid chloride, it is intrinsically moisture-sensitive and corrosive[2]. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure absolute safety during handling, reaction execution, and disposal.

Mechanistic Hazard Assessment (Causality)

To safely handle coumalyl chloride, operators must understand the chemical mechanisms driving its hazards:

  • Moisture Sensitivity & Hydrolysis: Acid chlorides react violently with ambient humidity or liquid water. This solvolysis rapidly yields coumalic acid and gaseous hydrochloric acid (HCl)[2].

  • Tissue Necrosis & Delayed Toxicity: The compound is a severe lacrimator and causes immediate chemical burns to the skin and eyes (Hazard H314)[3]. Inhalation of the acylating vapor or the resulting HCl gas can lead to delayed pulmonary edema, which may be fatal[2].

  • Thermal Instability: If quenched too rapidly or stored improperly, the localized accumulation of heat can trigger an uncontrollable exothermic decomposition, leading to vessel over-pressurization[2][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for acid chlorides. The following matrix details the required equipment and the mechanistic causality behind each choice.

Equipment CategorySpecificationMechanistic Causality / Justification
Hand Protection Butyl rubber gloves (e.g., Butoject)Acid chlorides rapidly permeate standard latex or thin nitrile. Permeation allows the chemical to react with the moisture in human sweat, generating localized HCl gas and causing severe, deep-tissue burns[2].
Eye/Face Protection Chemical splash goggles + Face shieldProtects against sudden pressure build-up, splashing, and violent off-gassing during exothermic reactions or accidental moisture exposure[5].
Body Protection Flame-resistant lab coat & chemical apronPrevents skin exposure to corrosive liquids and mitigates secondary fire risks from reactive intermediates[4].
Respiratory Fume hood (80-100 fpm) or GloveboxInhalation of acylating agents causes delayed pulmonary edema and severe mucosal tissue damage. Operations must be confined to a closed, ventilated environment[2].

Standard Operating Procedure: Handling & Transfer

Every step in this protocol acts as a self-validating system. If a parameter (like temperature or pressure) deviates, the operator must halt the procedure.

Phase 1: Pre-Operational Setup

  • Glassware Desiccation: Oven-dry all reaction flasks, addition funnels, and stir bars at >80 °C for a minimum of 24 hours to eliminate microscopic surface moisture[5].

  • Atmosphere Control: Assemble the apparatus while hot and immediately purge with dry Nitrogen or Argon using a Schlenk line. Maintain a slight positive pressure to prevent ambient moisture ingress[2].

  • Reagent Transfer: Using a dry, gas-tight syringe or cannula, transfer the coumalyl chloride. Never pour acid chlorides directly in open air; atmospheric humidity will immediately trigger HCl gas evolution[2].

Phase 2: Reaction Execution

  • Concentration Management: Maintain the reaction concentration between 0.1M and 1.0M. High concentrations ("neat" reactions) drastically increase the risk of thermal runaway[4].

  • Off-gas Scrubbing: Route all exhaust lines through a caustic scrubber (e.g., 1M NaOH trap) to safely sequester the acidic HCl off-gas generated during the acylation process[5].

  • Validation Check: Continuously monitor the scrubber for bubbling. Excessive, rapid bubbling indicates a runaway reaction; immediately apply an external cooling bath.

Standard Operating Procedure: Quenching & Disposal

Direct addition of water to a neat acid chloride causes a violent, uncontrollable exothermic reaction[6]. Quenching must be executed via controlled solvolysis.

Quantitative Quenching Parameters

Parameter Target Value Operational Rationale
Cooling Medium Ice-water bath (5 °C) Mitigates the violent exothermic heat generated during hydrolysis/solvolysis[5].
Internal Temp Limit < 25 °C Prevents thermal runaway and uncontrolled vaporization of unreacted acid chloride[5].
Quenching Agent Methanol or Amine Converts reactive acid chloride into a stable ester or amide, avoiding the violent generation of pure HCl gas associated with water[6][7].

| Final Aqueous pH | 8.0 – 8.5 | Ensures complete neutralization of residual carboxylic acids and dissolved HCl prior to disposal[5]. |

Step-by-Step Quenching Protocol:

  • Thermal Arrest: Once the reaction is complete, cool the reaction vessel to 5 °C using an ice-water bath[5].

  • Solvent Dilution: Dilute the mixture with an inert, non-protic solvent (e.g., isopropyl acetate or anhydrous THF) to act as a thermal mass/heat sink[5].

  • Controlled Quenching: Slowly add an alcohol (e.g., methanol) or an amine solution dropwise via an addition funnel over 30–45 minutes[6].

  • Validation Check (Temperature): Continuously monitor the internal thermometer. If the temperature approaches 25 °C, halt the addition until the mixture cools back to 5 °C[5].

  • Aqueous Neutralization: Only after the alcohol/amine quench is complete, slowly introduce water. Adjust the pH of the mixture to 8.0–8.5 using a 19M NaOH solution, maintaining the ice bath to absorb the heat of neutralization[5].

  • Disposal: Separate the organic and aqueous layers. Dispose of the neutralized aqueous waste in designated halogenated/corrosive waste streams. Never reuse empty acid chloride containers due to the risk of delayed corrosion and permeation[2][4].

Workflow Visualization

G N1 1. Inert Atmosphere Setup (Dry Glassware & N2 Purge) N2 2. PPE Verification (Butyl Gloves & Face Shield) N1->N2 N3 3. Reagent Transfer (Syringe/Cannula) N2->N3 N4 4. Reaction Execution (Monitor Temp < 25°C) N3->N4 Controlled addition N5 5. Exothermic Quenching (MeOH/Ice Bath) N4->N5 Reaction complete N6 6. Waste Neutralization (Adjust pH to 8.0-8.5) N5->N6 Exothermic control

Workflow for the safe handling and quenching of 2-Oxo-2H-pyran-5-carbonyl chloride.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxo-2H-pyran-5-carbonyl chloride
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